7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a hexyl chain, a methyl group, and a naphthalenylmethyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Hexyl and Methyl Groups: Alkylation reactions are employed to introduce the hexyl and methyl groups onto the purine core. These reactions typically use alkyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Naphthalenylmethyl Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the purine derivative and naphthalenylmethyl piperazine. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design and development, particularly as a potential therapeutic agent targeting specific biological pathways.
Biological Studies: It can be used as a molecular probe to study purine-related biochemical processes and interactions.
Chemical Biology: The compound can serve as a tool to investigate the role of purine derivatives in cellular signaling and metabolism.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in purine metabolism and signaling pathways. The compound’s structure suggests it may inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its complex structure, which combines a purine core with a naphthalenylmethyl piperazine moiety. This structural complexity may confer distinct biological activities and potential therapeutic applications not observed in simpler purine derivatives.
Properties
CAS No. |
898463-13-3 |
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Molecular Formula |
C27H34N6O2 |
Molecular Weight |
474.609 |
IUPAC Name |
7-hexyl-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C27H34N6O2/c1-3-4-5-8-14-33-23-24(30(2)27(35)29-25(23)34)28-26(33)32-17-15-31(16-18-32)19-21-12-9-11-20-10-6-7-13-22(20)21/h6-7,9-13H,3-5,8,14-19H2,1-2H3,(H,29,34,35) |
InChI Key |
PETRAFKXPIXFLA-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
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